(ピロリジン-1-イルメチル)フェニルボロン酸

概要

説明

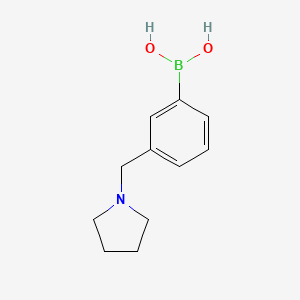

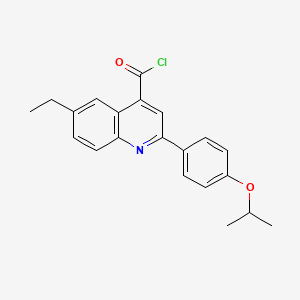

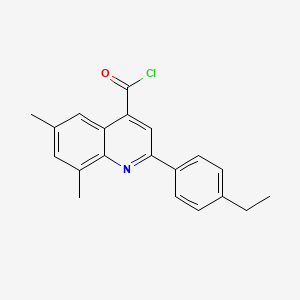

“(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” is a fine chemical that serves as a useful building block in the synthesis of organic compounds. It is also a reagent in organic chemistry and research, as well as a specialty chemical and high-quality compound .

Synthesis Analysis

The synthesis of borinic acid derivatives has seen recent advances, with the main strategies to build up borinic acids relying either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A specific synthesis of a similar compound, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was achieved in two steps .Molecular Structure Analysis

The molecular structure of “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed . The pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Boronic acids, including “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid”, are known to be used in cross-coupling reactions . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid” include a molecular weight of 191.035 Da and a monoisotopic mass of 191.111755 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 403.2±47.0 °C at 760 mmHg, and a flash point of 197.7±29.3 °C .科学的研究の応用

有機合成ビルディングブロック

BPABAは、複雑な有機化合物の合成において汎用性の高いビルディングブロックとして機能します。そのボロン酸基は様々な有機基質に対して反応性があり、鈴木カップリング反応を通じてビアリール化合物を形成することができます。 この反応性は、創薬における薬理活性部位やその他の分子構造の構築に不可欠です .

有機化学研究における試薬

研究室では、BPABAは様々な有機変換における試薬として使用されています。 化学選択的な反応に参加する能力は、分子構造の改変に役立ち、目的の特性を持つ標的分子を合成する上で貴重なツールとなっています .

創薬

BPABA中のピロリジン部分は、多くの生物活性化合物に見られる共通の特徴です。これは、薬理学的特性が改善された薬物を作成するために、医薬化学で広く使用されています。 ピロリジン環は、薬物分子の立体化学と3次元構造に影響を与える可能性があり、これは生物学的活性にとって重要です .

バイオセンサー開発

BPABAを含むボロン酸は、様々な生体物質を検出するための蛍光センサーを開発するために使用できます。 これらのセンサーは、糖などのジオールと可逆的な共有結合を形成することで機能し、糖尿病ケアにおける血糖値のモニタリングに適用できます .

Safety and Hazards

作用機序

Target of Action

It’s known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as the pyrrolidine ring, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that pyrrolidine derivatives have been found to be active against the atx enzyme .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化学分析

Biochemical Properties

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid has been shown to interact with other biomolecules, such as lectins, through its boronic acid moiety, which can form reversible complexes with diols present on glycoproteins .

Cellular Effects

The effects of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid on various cell types and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been found to influence cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in gene expression . Furthermore, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The boronic acid group of this compound can form reversible covalent bonds with the active site residues of target enzymes, such as serine proteases and proteasomes . This interaction results in the inhibition of enzyme activity, which can have downstream effects on cellular processes and gene expression. Additionally, (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid can modulate the activity of transcription factors by influencing their post-translational modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced enzyme inhibition and cellular effects . At very high doses, (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid can exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . Therefore, careful dosage optimization is essential for its potential therapeutic applications.

Metabolic Pathways

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of specific metabolites . Additionally, (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid can modulate the activity of metabolic enzymes through its interactions with their active sites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid can localize to various cellular compartments, where it interacts with target biomolecules . The distribution of this compound within tissues can also influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins. Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular metabolism and signaling.

特性

IUPAC Name |

[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8,14-15H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGCMBMTOLSYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)

![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)